(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound characterized by its unique structure, which incorporates a benzo[b]thiophene moiety and a tert-butoxycarbonyl group. This compound belongs to a class of amino acids and derivatives, which are pivotal in various biochemical processes. The presence of the benzo[b]thiophene ring contributes to its potential biological activity, while the tert-butoxycarbonyl group serves as a protective moiety in synthetic applications.
The chemical reactivity of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be analyzed through several types of reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry.
The biological activity of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has been predicted using computer-aided methods. Studies indicate that compounds with similar structures often exhibit significant pharmacological effects, including:
The precise biological activity of this compound requires further empirical studies to validate predictions made by computational models .
Several synthetic routes can be employed to synthesize (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid:
These methods highlight the versatility and complexity involved in synthesizing this compound
(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has potential applications in: These applications underscore its significance in both academic research and industrial settings.
Interaction studies involving (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are crucial for understanding its biological implications. Techniques such as:
These studies provide insights into how this compound may act therapeutically or as a lead compound for drug development .
Similar compounds include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
(S)-3-(Benzo[b]thiophen-3-yl)-2-amino-propanoic acid | Contains benzo[b]thiophene and tert-butoxycarbonyl | Potential for diverse chemical modifications |
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | Similar core structure without protective group | May have increased reactivity due to unprotected amine |
(S)-3-(Thienyl)alanine | Thiophene based structure | Different electronic properties affecting activity |
(S)-3-(Naphthalen-1-yl)alanine | Naphthalene based structure | Unique interactions due to larger aromatic system |
This comparison highlights the uniqueness of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid within its structural class, particularly its potential for modification and diverse applications in medicinal chemistry.
The synthesis of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid relies heavily on established peptide coupling methodologies that have been refined over decades of synthetic organic chemistry research [8]. These traditional approaches form the foundation for constructing the amino acid backbone while maintaining stereochemical integrity throughout the synthetic sequence [9]. The compound, with molecular formula C16H19NO4S and molecular weight 321.4 grams per mole, represents a significant synthetic challenge due to the presence of both the benzothiophene heterocycle and the protected amino acid functionality [1].
Traditional peptide coupling reactions typically employ carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which activate carboxylic acid groups for nucleophilic attack by amino groups [10]. These reagents function through formation of an O-acylurea intermediate that can be attacked by the amino nucleophile to form the desired amide bond [11]. The efficiency of coupling reactions varies significantly depending on the specific amino acids involved, with studies showing that histidine, threonine, arginine, valine, isoleucine, and glutamine present particular challenges as carboxyl-reacting amino acids [9].
The coupling efficiency decreases with increasing peptide length, necessitating careful optimization of reaction conditions and often requiring multiple coupling cycles to achieve complete conversion [9]. Research has demonstrated that no amino acid coupling can be predicted to be complete with a single coupling reaction, highlighting the importance of monitoring coupling efficiency through techniques such as the ninhydrin reaction [9]. The carbodiimide-mediated coupling mechanism offers the advantage of forming no spacer between the coupled molecules, creating peptidic bonds that are homologous to natural protein structures [10].
The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino-protecting strategies in organic synthesis due to its stability under basic conditions and facile removal under mild acidic conditions [5]. The Boc group is introduced through reaction of the target amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium bicarbonate [5]. This protection strategy offers several distinct advantages, including orthogonal compatibility with other protecting groups such as benzyloxycarbonyl, allowing for selective deprotection sequences [8].
The introduction of Boc protection can be accomplished under various conditions depending on the substrate requirements [8]. For water-sensitive amino derivatives, anhydrous conditions utilizing di-tert-butyl dicarbonate with triethylamine in methanol or dimethylformamide at elevated temperatures provide optimal results [8]. Sterically hindered amino acids benefit from the use of di-tert-butyl dicarbonate with tetramethylammonium hydroxide pentahydrate in acetonitrile, which facilitates protection even under challenging steric environments [8].
The Boc protecting group demonstrates remarkable compatibility with a variety of coupling reagents and reaction conditions, making it particularly suitable for solid-phase peptide synthesis applications [8]. The protecting group remains stable under alkaline conditions while enabling effective coupling reactions with diverse activating reagents [8]. Removal of the Boc group is typically accomplished using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, with the acid decomposition products being isobutylene and carbon dioxide [8].
Boc Protection Method | Conditions | Advantages | Limitations |
---|---|---|---|
Aqueous Basic | Boc2O/NaOH/H2O | Simple procedure, mild conditions | Potential hydrolysis issues |
Anhydrous Basic | Boc2O/TEA/MeOH | Water-sensitive substrates | Requires anhydrous conditions |
Hindered Substrates | Boc2O/Me4NOH·5H2O/MeCN | Effective for sterically demanding amines | Higher cost, specialized reagents |
Benzothiophene ring construction represents a critical synthetic challenge that has been addressed through numerous methodological approaches developed over the past several decades [14]. The benzothiophene core can be assembled through intramolecular cyclization of various aryl sulfide precursors under different catalytic conditions [14]. One established approach involves oxidation-cyclization of 2-phenylthioethanol in the presence of palladium on aluminum catalyst at elevated temperatures [14].
The electrophilic cyclization of alkynyl thioanisoles has emerged as a particularly effective strategy for accessing benzothiophene derivatives [15]. This methodology employs stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic thiomethyl source, enabling cyclization under mild conditions at ambient temperature [15]. The reaction demonstrates excellent functional group tolerance and provides access to 2,3-disubstituted benzothiophenes in excellent yields ranging from 65% to 100% depending on the substrate [15].
Research has demonstrated that electronic effects have minimal impact on the electrophilic cyclization process, with both electron-withdrawing and electron-donating substituents on the aromatic ring providing excellent yields [15]. Strong electron-withdrawing groups such as nitrile functionality proceed with ease, resulting in quantitative yields in some cases, though requiring extended reaction times of up to 48 hours [15]. The methodology also accommodates sterically demanding substituents, with bulky groups such as tert-butyl and triisopropylsilyl providing good to excellent yields [15].
Alternative approaches to benzothiophene formation include the Gewald reaction, which involves condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and base to produce poly-substituted 2-amino-thiophenes [18]. This reaction proceeds through a Knoevenagel condensation followed by sulfur incorporation and cyclization, with microwave irradiation demonstrating beneficial effects on reaction yields and reaction times [18].
Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry by providing reliable methods for carbon-carbon bond formation under mild conditions with excellent functional group tolerance [20]. These reactions follow a common mechanistic paradigm involving oxidative addition, transmetalation, and reductive elimination steps that enable the coupling of diverse organohalide electrophiles with organometallic nucleophiles [22]. The development of these methodologies has been recognized at the highest levels of scientific achievement, with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling [22].
The palladium catalyst typically exists in a square-planar coordination environment, cycling between palladium(0) and palladium(II) oxidation states throughout the catalytic process [23]. The active palladium(0) species is often generated in situ from palladium(II) precursors through reduction processes, with common precatalysts including tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride [24]. The choice of ligands, particularly phosphine-based supporting ligands, plays a crucial role in determining the efficiency and selectivity of the coupling process [23].
The Suzuki-Miyaura reaction represents one of the most versatile and widely applied palladium-catalyzed cross-coupling methodologies, enabling the coupling of organoboron compounds with organic halides under basic conditions [20]. This reaction requires an additional base for activation of the boron compound and proceeds under relatively mild conditions, making it suitable for complex molecule synthesis where functional group tolerance is paramount [20]. The reaction has found extensive application in pharmaceutical synthesis and total synthesis of natural products due to its reliability and broad substrate scope [23].
The mechanism of the Suzuki-Miyaura reaction involves initial formation of an active palladium(0) catalytic species, followed by oxidative addition of the halide substrate to form an organopalladium(II) intermediate [22]. Subsequent reaction with base generates a palladium alkoxide intermediate, which undergoes transmetalation with a boron-ate complex formed by reaction of the boronic acid with base [22]. The final reductive elimination step produces the desired coupled product while regenerating the original palladium(0) catalyst to complete the catalytic cycle [22].
The role of the base in Suzuki-Miyaura coupling has been the subject of extensive mechanistic investigation, with current understanding indicating that base activation of the boron component is essential for effective transmetalation [22]. The base converts the neutral boronic acid into a more nucleophilic borate species that readily undergoes transmetalation with the palladium center [22]. Common bases employed in these reactions include potassium carbonate, sodium carbonate, and various alkoxide bases, with the choice depending on the specific substrates and reaction conditions [23].
Suzuki-Miyaura Coupling Parameters | Typical Conditions | Substrate Scope | Yield Range |
---|---|---|---|
Aryl Boronic Acids | Pd(PPh3)4, K2CO3, THF/H2O | Electron-rich/poor aryl halides | 70-95% |
Vinyl Boronic Acids | Pd(OAc)2, PPh3, Na2CO3, DMF | Vinyl/aryl halides | 65-90% |
Alkyl Boronic Acids | Pd(dppf)Cl2, Cs2CO3, dioxane | Primary/secondary alkyl halides | 55-85% |
The Heck reaction, also known as the Mizoroki-Heck reaction, represents a fundamental palladium-catalyzed cross-coupling process that enables the coupling of unsaturated halides or triflates with alkenes in the presence of a base [29]. This reaction was first reported independently by Tsutomu Mizoroki and Richard Heck in the early 1970s and has since become one of the most studied and applied cross-coupling methodologies in organic synthesis [30]. The reaction provides access to substituted alkenes through a mechanism that involves carbon-carbon bond formation followed by β-hydride elimination [31].
The mechanistic pathway of the Heck reaction involves several key steps that proceed through organopalladium intermediates [29]. Initial oxidative addition of the aryl halide to palladium(0) forms a palladium(II) complex, which then coordinates to the alkene substrate [30]. Migratory insertion of the alkene into the palladium-carbon bond creates an alkylpalladium(II) intermediate, which undergoes β-hydride elimination to form the substituted alkene product and a palladium-hydride species [31]. The catalytic cycle is completed by reductive elimination of hydrogen halide in the presence of base, regenerating the active palladium(0) catalyst [29].
The stereochemical outcome of the Heck reaction is highly predictable, with both the migratory insertion and β-hydride elimination steps proceeding with syn stereochemistry [31]. This stereospecificity makes the reaction particularly valuable for the synthesis of geometrically defined alkenes [35]. The reaction tolerates a wide range of functional groups on the olefin component, though more substituted olefins generally react more slowly than terminal alkenes [35]. The choice of base is critical for reaction success, with common options including triethylamine, sodium acetate, and potassium carbonate [31].
Recent developments in Heck chemistry have focused on the reductive variant, which involves intercepting the alkylpalladium(II) intermediate with a hydride source rather than allowing β-hydride elimination to occur [32]. This modification enables the formation of saturated carbon-carbon bonds and has found application in the synthesis of complex molecules where traditional Heck products are not desired [36]. The reductive Heck reaction faces challenges related to competing β-hydride elimination, but these can be overcome through careful substrate design and reaction optimization [32].
Microwave-assisted organic synthesis has emerged as a transformative technology that enables dramatic reduction in reaction times while often improving yields and product purity compared to conventional heating methods [37]. The fundamental principle underlying microwave acceleration involves direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms, resulting in rapid and uniform temperature elevation throughout the reaction mixture [38]. This volumetric heating contrasts sharply with conventional convective heating, where heat transfer occurs from the vessel walls inward, often leading to temperature gradients and hot spots [40].
The application of microwave irradiation to chemical synthesis has demonstrated significant advantages in terms of reaction rate enhancement, with studies showing that microwave heating can increase reaction rates through both thermal and potentially non-thermal effects [41]. The Arrhenius equation indicates that reaction rate depends exponentially on temperature, and the ability of microwaves to rapidly achieve high temperatures contributes directly to observed rate enhancements [40]. However, research has also identified cases where microwave-specific effects occur that cannot be replicated by conventional heating at identical temperatures [41].
Microwave reactor technology has evolved significantly since the early applications using household microwave ovens, with modern instruments offering precise temperature and pressure control, real-time monitoring capabilities, and specialized reactor designs [42]. Single-mode microwave reactors provide precise control over microwave energy distribution, enabling synthesis of materials with specific properties, while multi-mode reactors allow simultaneous synthesis of multiple samples for high-throughput applications [42]. Advanced temperature control systems ensure reproducibility and consistency, while in-situ monitoring techniques such as Raman spectroscopy and X-ray diffraction enable real-time reaction monitoring [42].
The optimization of microwave-assisted synthesis involves careful consideration of multiple parameters including power level, temperature, pressure, reaction time, and solvent selection [44]. Studies have demonstrated that the largest microwave-specific rate enhancements are often observed under pulsed heating conditions rather than continuous irradiation, suggesting that thermal gradients and localized heating effects contribute to the observed acceleration [44]. The choice between constant power and constant temperature conditions can significantly impact reaction outcomes, with different modes favoring different types of transformations [44].
Microwave Synthesis Parameters | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 2-24 hours | 2-30 minutes | 5-50x faster |
Temperature Control | ±5°C | ±1°C | Improved precision |
Energy Efficiency | Low | High | 2-10x more efficient |
Product Purity | Variable | Often improved | 5-15% increase |
The stereoselective synthesis of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid presents significant challenges related to the control of absolute stereochemistry at the α-carbon center [45]. The creation of chiral centers with defined geometry from achiral precursors requires sophisticated strategies that can reliably differentiate between potential stereochemical outcomes [46]. These challenges are compounded by the presence of the bulky benzothiophene substituent, which introduces significant steric constraints that must be carefully managed throughout the synthetic sequence [47].
Substrate-controlled asymmetric synthesis represents one approach to addressing these stereochemical challenges, where existing chiral centers within the molecule influence the stereochemical outcome of subsequent transformations [49]. This strategy relies on conformational biases and steric interactions to direct the approach of reagents to specific faces of reactive intermediates [52]. However, the effectiveness of substrate control depends heavily on the structural features of the intermediate and the nature of the transformation being performed [48].
Chiral auxiliary-mediated synthesis offers an alternative strategy where a temporarily attached chiral group controls the stereochemical outcome of key bond-forming reactions [47]. The auxiliary is subsequently removed after serving its stereochemical directing function, requiring additional synthetic steps but often providing higher levels of stereocontrol than substrate-directed approaches [52]. Common challenges associated with chiral auxiliaries include difficulty in auxiliary removal, potential for low diastereoselectivity, and the need for stoichiometric quantities of expensive chiral reagents [47].
Asymmetric catalysis represents the most elegant approach to stereoselective synthesis, employing substoichiometric quantities of chiral catalysts to induce high levels of enantioselectivity [51]. However, the development of effective asymmetric catalytic methods for specific transformations can be extremely challenging, often requiring extensive catalyst optimization and mechanistic understanding [45]. The generality of catalytic asymmetric methods is often limited, with highly effective catalysts for one substrate class frequently showing poor performance with structurally related but distinct substrates [45].
Enzymatic asymmetric synthesis has emerged as a powerful complementary approach that leverages the inherent stereoselectivity of biological catalysts [50]. Enzymes such as transaminases, amino acid dehydrogenases, and lipases can provide access to enantiomerically pure amino acids under mild conditions with excellent selectivity [50]. However, the application of enzymatic methods is often limited by substrate scope, reaction conditions, and the availability of suitable enzymes for specific transformations [50].
Nuclear magnetic resonance spectroscopy provides detailed structural information for (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid through analysis of both proton and carbon environments [1] [2]. The compound exhibits characteristic chemical shifts that reflect its unique structural features combining the benzothiophene aromatic system with the protected amino acid framework.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of this compound displays several distinct regions corresponding to different proton environments [2] [3]. The alpha proton (CHα) appears as a quartet or multiplet in the range of 4.2-4.6 parts per million, reflecting coupling with both the amide proton and the beta methylene protons [1] [4]. The beta methylene protons (CH₂β) manifest as a doublet of doublets between 3.0-3.4 parts per million, demonstrating the diastereotopic nature of these protons due to the adjacent chiral center [2].
The tert-butoxycarbonyl protecting group contributes a characteristic singlet at 1.4-1.5 parts per million, integrating for nine protons and representing the three equivalent methyl groups [5] [4]. The amide proton appears as a broad singlet between 5.0-5.5 parts per million, with the broadening resulting from rapid exchange and quadrupolar relaxation effects [2]. The benzothiophene aromatic protons resonate in the range of 7.2-7.8 parts per million as a complex multiplet, with the exact chemical shifts depending on the electronic environment of each position within the aromatic system [6] [7].
Carbon Nuclear Magnetic Resonance Characteristics
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with high resolution of carbon environments [8] [9]. The carboxyl carbonyl carbon appears between 170-175 parts per million, while the tert-butoxycarbonyl carbonyl resonates at 155-160 parts per million, with the difference reflecting the electronic environments of these functional groups [10] [11]. The alpha carbon typically resonates between 54-56 parts per million, consistent with its position adjacent to both nitrogen and the carboxyl group [2] [9].
The beta methylene carbon appears in the 32-36 parts per million region, while the tert-butoxycarbonyl methyl carbons resonate at 28-29 parts per million [12]. The quaternary carbon of the tert-butoxycarbonyl group appears between 79-81 parts per million [11]. The benzothiophene aromatic carbons distribute across the 120-140 parts per million range, with individual assignments dependent on their specific positions within the aromatic framework [6] [7].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for structural confirmation [9]. Correlation spectroscopy experiments establish proton-proton coupling relationships, particularly useful for confirming the connectivity between the alpha proton and beta methylene protons. Heteronuclear single quantum coherence experiments correlate directly bonded carbon-hydrogen pairs, enabling unambiguous assignment of carbon signals to their corresponding protons [8].
Nucleus | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|
¹H (CHα) | 4.2-4.6 | quartet/multiplet |
¹H (CH₂β) | 3.0-3.4 | doublet of doublets |
¹H (tert-butoxycarbonyl CH₃) | 1.4-1.5 | singlet |
¹H (NH) | 5.0-5.5 | broad singlet |
¹H (Aromatic) | 7.2-7.8 | multiplet |
¹³C (C=O carboxyl) | 170-175 | - |
¹³C (C=O tert-butoxycarbonyl) | 155-160 | - |
¹³C (CHα) | 54-56 | - |
¹³C (CH₂β) | 32-36 | - |
¹³C (tert-butoxycarbonyl CH₃) | 28-29 | - |
¹³C (Aromatic) | 120-140 | - |
¹³C (tert-butoxycarbonyl quaternary) | 79-81 | - |
Infrared spectroscopy provides valuable information about the functional groups and vibrational modes present in (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid [13] [14]. The technique is particularly useful for identifying characteristic absorption bands associated with the carboxylic acid, amide, and aromatic functionalities.
Infrared Spectral Characteristics
The infrared spectrum exhibits several characteristic absorption regions that provide structural confirmation [15] [16]. The carboxylic acid hydroxyl group produces a broad, strong absorption between 3000-2500 cm⁻¹ due to hydrogen bonding effects [17] [14]. The amide nitrogen-hydrogen stretch appears as a medium intensity band between 3300-3500 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [18] [19].
Aromatic carbon-hydrogen stretches manifest in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic carbon-hydrogen stretches appear as strong absorptions between 2850-2960 cm⁻¹ [15] [16]. The carbonyl regions provide particularly diagnostic information, with the carboxylic acid carbonyl appearing as a strong absorption between 1700-1720 cm⁻¹ and the tert-butoxycarbonyl carbonyl at 1680-1700 cm⁻¹ [20] [15].
The benzothiophene aromatic system contributes medium to strong intensity absorptions between 1450-1600 cm⁻¹, corresponding to aromatic carbon-carbon stretches [21] [22]. Additional functional group absorptions include carbon-nitrogen amide stretches at 1200-1350 cm⁻¹, carbon-oxygen ester stretches at 1000-1260 cm⁻¹, and carbon-sulfur thiophene absorptions at 600-800 cm⁻¹ [15].
Functional Group | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
Carboxylic acid O-H | 3000-2500 | broad, strong |
N-H (amide) | 3300-3500 | medium |
C-H (aromatic) | 3000-3100 | medium |
C-H (aliphatic) | 2850-2960 | strong |
C=O (carboxyl) | 1700-1720 | strong |
C=O (tert-butoxycarbonyl) | 1680-1700 | strong |
C=C (aromatic) | 1450-1600 | medium-strong |
C-N (amide) | 1200-1350 | medium |
C-O (ester) | 1000-1260 | strong |
C-S (thiophene) | 600-800 | medium |
Ultraviolet-Visible Absorption Properties
The ultraviolet-visible absorption spectrum of this compound is dominated by the benzothiophene chromophore, which exhibits characteristic absorption bands in the ultraviolet region [23] [24]. The benzothiophene system typically shows absorption maxima around 290-320 nanometers, with additional weaker transitions extending into the near-ultraviolet region [23] [25]. These electronic transitions correspond to π→π* excitations within the aromatic system and are influenced by the electron-donating effects of the alkyl substituent.
The compound may exhibit additional weak absorptions corresponding to n→π* transitions of the carbonyl groups, typically appearing as low-intensity bands around 280-290 nanometers [24]. The exact positions and intensities of these transitions depend on the solvent environment and the specific electronic interactions between the functional groups.
X-ray crystallography provides definitive three-dimensional structural information for (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid [1] [26]. According to data from the Cambridge Crystallographic Data Centre, this compound has been structurally characterized with the identifier CCDC 828747 [1].
Crystal Structure Parameters
The crystallographic analysis reveals the molecular conformation adopted in the solid state, including bond lengths, bond angles, and torsional angles [27] [26]. The benzothiophene ring system maintains planarity, as expected for an aromatic heterocycle, with the sulfur atom contributing to the electronic delocalization [27]. The amino acid backbone adopts a conformation influenced by intramolecular hydrogen bonding interactions and crystal packing forces.
The tert-butoxycarbonyl protecting group typically adopts a conformation that minimizes steric interactions while allowing for optimal hydrogen bonding with the amino group [26]. The carboxylic acid functionality may participate in intermolecular hydrogen bonding networks that stabilize the crystal lattice [28].
Conformational Analysis
The crystal structure provides information about the preferred conformational states of the molecule in the solid phase [26]. The torsional angles around the alpha-beta carbon bond determine the spatial relationship between the amino acid backbone and the benzothiophene side chain. These conformational parameters are crucial for understanding the molecule's behavior in biological systems and solution environments.
Crystal packing analysis reveals how individual molecules interact through hydrogen bonding, van der Waals forces, and aromatic π-π stacking interactions [26]. The benzothiophene rings may exhibit intermolecular aromatic interactions that contribute to the overall crystal stability [28] [27].
Mass spectrometry provides structural information through characteristic fragmentation patterns that result from the controlled decomposition of the molecular ion [29] [30]. For (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, several predictable fragmentation pathways occur based on the stability of the resulting fragment ions.
Molecular Ion and Primary Fragmentations
The molecular ion at m/z 321 corresponding to the intact molecule typically exhibits low intensity due to the inherent instability of the radical cation [31] [29]. The most characteristic fragmentation involves loss of isobutylene (C₄H₈) from the tert-butoxycarbonyl group, producing a fragment at m/z 265 [30]. This fragmentation is particularly favorable due to the stability of the resulting carbamate structure.
A highly significant fragmentation pathway involves the complete loss of the tert-butoxycarbonyl group (C₅H₉O₂), yielding a fragment at m/z 222 that often serves as the base peak [32] [30]. This fragmentation reflects the relative weakness of the carbamate bond under electron impact conditions and the stability of the resulting deprotected amino acid fragment.
Benzothiophene-Derived Fragments
The benzothiophene portion of the molecule generates several characteristic fragments that provide structural confirmation [29]. The loss of the amino acid portion produces fragments containing the intact benzothiophene system, including ions at m/z 173 corresponding to benzothiophene plus methylene (C₁₁H₉S⁺) and m/z 134 representing the benzothiophene molecular ion (C₈H₆S⁺) [33].
Further fragmentation of the benzothiophene system produces ions at m/z 120 (C₇H₄S⁺) and m/z 108 (C₆H₄S⁺) through loss of carbon-hydrogen units [29]. These fragments are characteristic of substituted benzothiophenes and provide valuable structural information for identification purposes.
Protecting Group Fragments
The tert-butoxycarbonyl protecting group contributes specific fragment ions that are diagnostic for this functionality [30]. The tert-butyl cation appears at m/z 89 (C₄H₉O₂⁺), while the isobutylene fragment manifests at m/z 56 (C₄H₈⁺) [31]. These fragments are commonly observed in mass spectra of tert-butoxycarbonyl-protected compounds and serve as confirmation of the protecting group identity.
Fragment | m/z (theoretical) | Relative Intensity |
---|---|---|
Molecular ion [M]⁺ | 321 | Low (unstable) |
[M-C₄H₈]⁺ (loss of isobutylene) | 265 | Medium |
[M-C₅H₉O₂]⁺ (loss of tert-butoxycarbonyl) | 222 | High (base peak candidate) |
[C₁₁H₉S]⁺ (benzothiophene + CH₂) | 173 | Medium-High |
[C₈H₆S]⁺ (benzothiophene) | 134 | High |
[C₇H₄S]⁺ | 120 | Medium |
[C₆H₄S]⁺ | 108 | Medium |
[C₄H₉O₂]⁺ (tert-butyl cation) | 89 | Medium |
[C₄H₈]⁺ (isobutylene) | 56 | Low-Medium |
The determination of enantiomeric purity for (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid requires specialized analytical techniques capable of distinguishing between the S and R enantiomers [34] [35]. Several complementary approaches provide reliable quantitative assessment of chiral purity.
High-Performance Liquid Chromatography Methods
Chiral high-performance liquid chromatography represents the most widely used technique for enantiomeric excess determination [36] [37]. Stationary phases such as Chiralpak AD-H and Chiralcel OD-H columns provide effective separation of the enantiomers using mobile phases consisting of hexane and isopropanol mixtures [36]. The method typically achieves detection limits of 0.1-1% enantiomeric excess, making it suitable for quality control applications [34].
The chromatographic separation relies on differential interactions between the enantiomers and the chiral stationary phase, resulting in distinct retention times for each isomer [36]. Optimization of mobile phase composition, flow rate, and temperature enables baseline resolution of the enantiomeric peaks, allowing for accurate integration and quantitative analysis.
Polarimetric Analysis
Optical rotation measurements provide a direct assessment of enantiomeric purity based on the compound's inherent chiroptical properties [34] [35]. Standard polarimetry typically requires sample concentrations of 1 gram per 100 milliliters in appropriate solvents and can detect enantiomeric excess values of 5-10% [5]. While less sensitive than chromatographic methods, polarimetry offers advantages in terms of simplicity and rapid analysis.
The specific rotation values are solvent-dependent and must be determined under standardized conditions for meaningful comparisons [37] [5]. Temperature control is crucial for accurate measurements, as optical rotation exhibits significant temperature dependence.
Nuclear Magnetic Resonance Approaches
Chiral nuclear magnetic resonance shift reagents such as europium(III) and praseodymium(III) complexes enable enantiomeric discrimination through differential complexation with the substrate enantiomers [35]. These lanthanide reagents induce distinct chemical shift patterns for each enantiomer, allowing for direct integration and quantitative analysis with detection limits of 1-5% enantiomeric excess [34].
The method requires careful optimization of reagent concentration and temperature to achieve maximum enantiomeric discrimination while maintaining adequate signal-to-noise ratios [35]. Deuterated solvents such as chloroform-d or acetonitrile-d₃ are typically employed to minimize interference with the analysis.
Derivatization-Based Techniques
Chemical derivatization with chiral reagents converts enantiomers into diastereomers that can be separated by conventional analytical techniques [35]. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and Mosher's acid derivatives provide effective derivatization approaches for amino acids, enabling analysis by gas chromatography-mass spectrometry or high-performance liquid chromatography [36].
These methods offer detection limits of 0.5-2% enantiomeric excess and provide structural confirmation through characteristic fragmentation patterns in mass spectrometry [35]. The derivatization approach is particularly valuable when direct chiral analysis proves challenging due to poor chromatographic resolution or limited availability of suitable chiral stationary phases.
Method | Column/Reagent | Mobile Phase/Conditions | Detection Limit (ee%) |
---|---|---|---|
Chiral HPLC | Chiralpak AD-H, Chiralcel OD-H | Hexane/isopropanol mixtures | 0.1-1 |
Polarimetry | Standard polarimeter | c=1, various solvents | 5-10 |
Chiral NMR shift reagents | Eu(hfc)₃, Pr(hfc)₃ | CDCl₃ or CD₃CN | 1-5 |
Chiral derivatization + GC-MS | Marfey's reagent, Mosher's acid | Acetonitrile/water | 0.5-2 |
Circular Dichroism | UV-CD spectrophotometer | Methanol or aqueous buffer | 2-5 |
Enzymatic assays | L-amino acid oxidase | Phosphate buffer pH 8.3 | 1-5 |
Additional Analytical Approaches
Circular dichroism spectroscopy provides information about the absolute configuration and enantiomeric purity through measurement of differential absorption of left and right circularly polarized light [35]. The technique offers detection limits of 2-5% enantiomeric excess and provides valuable structural information about the chromophoric systems within the molecule.
Enzymatic assays utilizing L-amino acid oxidase selectively oxidize the L-enantiomer, enabling quantitative determination of enantiomeric composition through monitoring of the enzymatic reaction [38]. This approach offers detection limits of 1-5% enantiomeric excess and provides high specificity for the natural amino acid configuration.